molecular formula C12H13NO B1499120 6-Ethoxynaphthalen-2-amine CAS No. 293733-21-8

6-Ethoxynaphthalen-2-amine

Cat. No.: B1499120
CAS No.: 293733-21-8
M. Wt: 187.24 g/mol
InChI Key: QZQNQRWVSFPEGY-UHFFFAOYSA-N
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Description

6-Ethoxynaphthalen-2-amine, also known as 2-Amino-6-ethoxynaphthalene, is a chemical compound with the molecular formula C12H13NO . It is used as a reference standard for environmental analysis and testing .


Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the alkylation of amines through SN2 reactions of alkyl halides, ammonia, and other amines .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 187.24 .


Chemical Reactions Analysis

Amines, including this compound, are known to be good nucleophiles and can undergo various reactions. They can react with sulfonyl groups to form sulfonamides, and with acid chlorides to form amides .

Safety and Hazards

The safety data sheet for 6-Ethoxynaphthalen-2-amine suggests that personal protective equipment should be used to avoid dust formation and inhalation of vapors, mist, or gas . In case of skin or eye contact, it is recommended to wash off with soap and plenty of water or rinse thoroughly with plenty of water, respectively .

Mechanism of Action

Mode of Action

Its chemical structure suggests that it could cause methaemoglobin formation . Methaemoglobin is a form of hemoglobin that has been oxidized, which can affect the ability of red blood cells to deliver oxygen to tissues.

Biochemical Pathways

Given its potential to cause methaemoglobin formation, it may impact pathways related to oxygen transport and utilization .

Pharmacokinetics

Its predicted properties include a boiling point of 3579±150 °C and a density of 1125±006 g/cm3 . These properties could influence its bioavailability and distribution within the body.

Result of Action

Animal studies suggest that it could be highly carcinogenic . This indicates that it may cause DNA damage or other cellular changes that lead to uncontrolled cell growth.

Properties

IUPAC Name

6-ethoxynaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQNQRWVSFPEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657260
Record name 6-Ethoxynaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293733-21-8
Record name 6-Ethoxynaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2-ethoxynaphthaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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